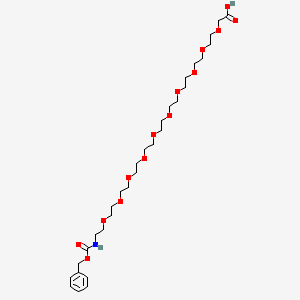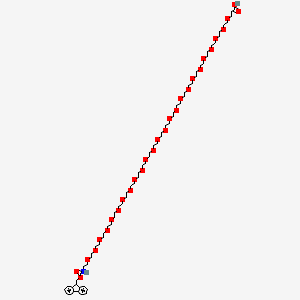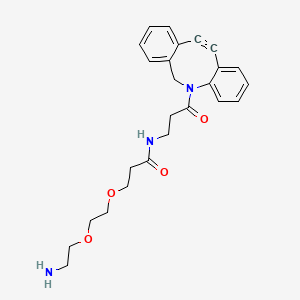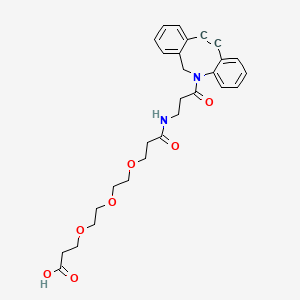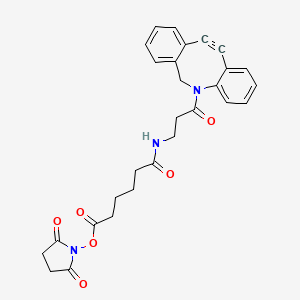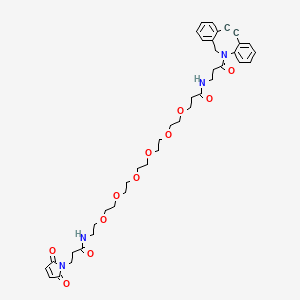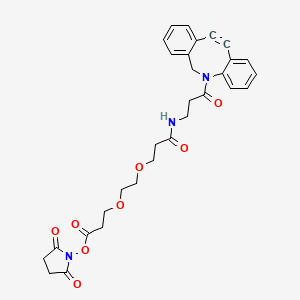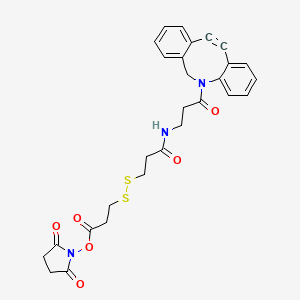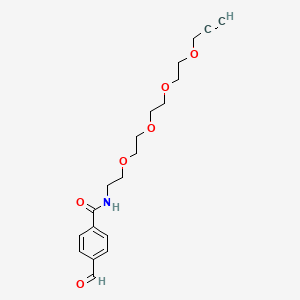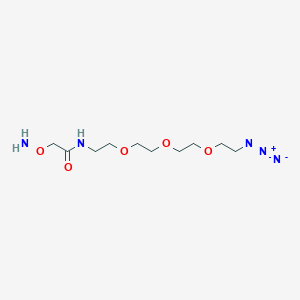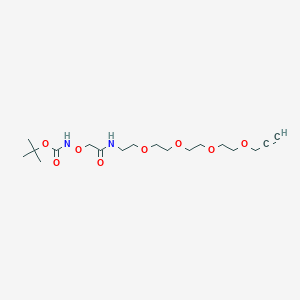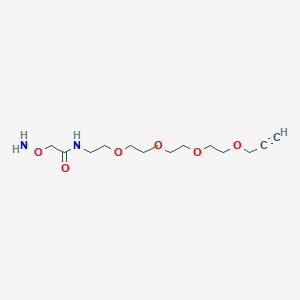
Aminooxy-amido-PEG4-propargyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aminooxy-amido-PEG4-propargyl is a compound that serves as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs). It contains a four-unit polyethylene glycol (PEG) chain and a propargyl group, making it a versatile reagent in click chemistry. The compound is particularly useful in bio-conjugation processes due to its ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Aminooxy-amido-PEG4-propargyl typically involves the following steps:
Formation of the PEG Chain: The PEG chain is synthesized by polymerizing ethylene oxide.
Introduction of the Aminooxy Group: The aminooxy group is introduced through a reaction with an aminooxyacetamide derivative.
Attachment of the Propargyl Group: The propargyl group is attached via a reaction with propargyl bromide under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Polymerization: Large-scale polymerization of ethylene oxide to form the PEG chain.
Batch Reactions: Batch reactions to introduce the aminooxy and propargyl groups.
Purification: Purification steps such as crystallization and chromatography to ensure high purity of the final product
化学反应分析
Types of Reactions
Aminooxy-amido-PEG4-propargyl primarily undergoes the following types of reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This click chemistry reaction involves the formation of a stable triazole linkage between the alkyne group of this compound and an azide group on another molecule.
Oxime Formation: The aminooxy group can react with aldehydes or ketones to form stable oxime linkages.
Common Reagents and Conditions
CuAAc Reaction: Requires copper sulfate and sodium ascorbate as catalysts, typically performed in aqueous or organic solvents.
Oxime Formation: Requires aldehydes or ketones, typically performed in aqueous or organic solvents under mild conditions.
Major Products
Triazole Linkages: Formed from CuAAc reactions.
Oxime Linkages: Formed from reactions with aldehydes or ketones .
科学研究应用
Aminooxy-amido-PEG4-propargyl has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Employed in the labeling and modification of biomolecules.
Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Utilized in the production of advanced materials and nanotechnology .
作用机制
The mechanism of action of Aminooxy-amido-PEG4-propargyl involves its functional groups:
Aminooxy Group: Reacts with aldehydes or ketones to form stable oxime linkages.
Propargyl Group: Undergoes CuAAc reactions with azide groups to form stable triazole linkages. These reactions facilitate the conjugation of various molecules, enabling the creation of complex bio-conjugates and materials
相似化合物的比较
Similar Compounds
Aminooxy-amido-PEG4-alkyne: Similar structure but with an alkyne group instead of a propargyl group.
Aminooxy-amido-PEG4-azide: Contains an azide group instead of a propargyl group.
Uniqueness
Aminooxy-amido-PEG4-propargyl is unique due to its combination of an aminooxy group and a propargyl group, allowing it to participate in both oxime formation and CuAAc reactions. This dual functionality makes it highly versatile in various applications .
属性
IUPAC Name |
2-aminooxy-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O6/c1-2-4-17-6-8-19-10-11-20-9-7-18-5-3-15-13(16)12-21-14/h1H,3-12,14H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHURZUINFBYFMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCNC(=O)CON |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
